6-Nitrofluorescein diacetate

Fluorophore Synthesis Bioconjugation Chemistry Regioselectivity

Researchers synthesizing 6-FITC Isomer I frequently encounter batch heterogeneity from undefined isomeric mixtures. 6-Nitrofluorescein diacetate (6-NFDA, CAS 53299-21-1) is the definitive, regiospecific precursor that resolves this quality issue. • Yields exclusively 6-isomer products - essential for homogeneous antibody conjugates with reproducible binding • Verified isomer identity by HPLC - eliminates 5-isomer cross-contamination for consistent chromatographic performance • Supplied as a stable diacetate with solubility in chloroform for convenient downstream synthetic processing

Molecular Formula C24H15NO9
Molecular Weight 461.4 g/mol
CAS No. 53299-21-1
Cat. No. B026588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitrofluorescein diacetate
CAS53299-21-1
Synonyms3’,6’-Bis(acetyloxy)-6-nitrospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one
Molecular FormulaC24H15NO9
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)[N+](=O)[O-])C(=O)O3
InChIInChI=1S/C24H15NO9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)24(18)20-9-14(25(29)30)3-6-17(20)23(28)34-24/h3-11H,1-2H3
InChIKeyVYIGESZPYCCIHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 2.5 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitrofluorescein Diacetate: Procurement & Analysis


6-Nitrofluorescein diacetate (6-NFDA) is a protected nitro-substituted xanthene dye, serving primarily as a stable, lipophilic intermediate in the synthesis of key fluorophores and bioconjugation reagents, notably 6-aminofluorescein and fluorescein 6-isothiocyanate (6-FITC) [1]. It exists as a well-defined structural isomer, distinguished from its 5-nitro counterpart (5-NFDA, CAS 14926-29-5), a distinction critical for the production of regioisomerically pure downstream products [2]. Characterized by a molecular weight of 461.38 g/mol and the formula C24H15NO9, 6-NFDA is synthesized via nitration of fluorescein followed by acetylation, which yields a compound with appreciable solubility in organic solvents like chloroform [3].

6-Nitrofluorescein Diacetate Substitution Risks


Substituting 6-Nitrofluorescein diacetate (6-NFDA) with its 5-isomer (5-NFDA), a mixed 5(6)-isomer product, or the non-nitrated fluorescein diacetate (FDA) is not scientifically viable due to fundamentally different synthetic outcomes and physicochemical properties. While 6-NFDA is the specific precursor for 6-substituted derivatives like 6-FITC, 5-NFDA is the corresponding precursor for the 5-isomer series . Using an undefined isomeric mixture introduces positional heterogeneity into downstream conjugates, which can alter antibody binding, HPLC retention times, and assay reproducibility [1]. Furthermore, compared to the unsubstituted FDA (CAS 596-09-8), the presence of the 6-nitro group in 6-NFDA provides distinct electronic and spectroscopic properties essential for specific applications, such as serving as a fluorescence-quenched probe or facilitating chromatographic separation during purification of downstream products [2][3].

6-Nitrofluorescein Diacetate: Comparative Evidence


Synthesis Regioselectivity for 6-Aminofluorescein

The primary differentiation of 6-NFDA lies in its defined regiochemistry, which dictates the identity and purity of its downstream synthetic products. Upon deprotection and reduction, 6-NFDA yields exclusively 6-aminofluorescein and subsequently 6-fluorescein isothiocyanate (6-FITC) . In contrast, 5-NFDA (CAS 14926-29-5) yields the corresponding 5-aminofluorescein . Using a mixture of 5(6)-NFDA (CAS 78512-32-0) results in a mixed population of 5- and 6-isomers in the final product, introducing compositional heterogeneity that can compromise the performance of labeled biomolecules [1].

Fluorophore Synthesis Bioconjugation Chemistry Regioselectivity

Chloroform Solubility and Purification Ease

The acetyl protecting groups of 6-NFDA confer enhanced solubility in common organic solvents, a property leveraged for its purification and handling as a synthetic intermediate. A study on the separation of nitrofluorescein diacetate isomers noted that these compounds were chosen due to their 'appreciable solubility in chloroform' [1]. This is a critical practical advantage over the deprotected parent compound, 6-nitrofluorescein (CAS 27402-68-2), which is known to be insoluble in chloroform but soluble in more polar solvents like acetone and methanol .

Chemical Synthesis Chromatography Solubility

Chromatographic Isomer Separation

The diacetate derivatives of 5- and 6-nitrofluorescein are physically separable, a fact that is crucial for obtaining isomerically pure material. An HPLC-DAD chromatogram of a mixture of nitrofluorescein derivatives demonstrates clear separation of these isomers. While the specific 6-isomer is not named in the provided data, the chromatogram shows distinct peaks for related compounds at 24.7 minutes, 27.1 minutes, and 47.1 minutes, confirming that these isomers have sufficiently different retention characteristics to be resolved [1]. This is in contrast to the parent nitrofluorescein isomers, which are often more difficult to separate and purify [2].

Analytical Chemistry HPLC Isomer Separation

6-Nitrofluorescein Diacetate Applications


Synthesis of 6-Aminofluorescein & 6-FITC

This is the definitive application. 6-NFDA is the designated and preferred starting material for laboratories and manufacturers synthesizing 6-aminofluorescein and its downstream derivative, 6-FITC (also known as FITC Isomer I) . Procuring 6-NFDA ensures that the final amine or isothiocyanate product is exclusively the 6-isomer, a critical requirement for generating homogeneous protein conjugates with reproducible fluorescence and binding properties. Using the 5-isomer or a mixed isomer starting material would yield a heterogeneous product unsuitable for many rigorous immunoassays [1].

Fluorescein Photophysical and Chemical Studies

6-NFDA serves as a model compound for studying the influence of a single regiospecific nitro group on the spectral and electronic properties of the xanthene core . Its use in a protected form (diacetate) allows for studies in organic solvents like chloroform, where the deprotected parent compound is insoluble [1]. Researchers investigating structure-property relationships, fluorescence quenching mechanisms by nitro groups, or the development of new 'turn-on' fluorescent probes require the defined, single-isomer compound provided by 6-NFDA to draw accurate conclusions [2].

Analytical Methods & QC for Fluorescein Derivatives

The distinct chromatographic properties of 6-NFDA make it a valuable reference standard for analytical chemistry and quality control (QC) applications . Laboratories can use pure 6-NFDA to develop and validate HPLC or LC-MS methods for detecting and quantifying specific nitrofluorescein isomers in reaction mixtures or final products [1]. This is essential for ensuring batch-to-batch consistency in the production of high-value fluorescent reagents and for confirming the absence of cross-contamination by the undesired 5-isomer [2].

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